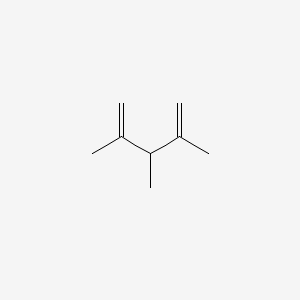

2,3,4-Trimethyl-1,4-pentadiene

Description

Historical Context of Pentadiene Investigations

The study of pentadienes and their derivatives has a rich history, closely tied to the development of organometallic chemistry and polymerization. While specific historical records detailing the initial synthesis or discovery of 2,3,4-trimethyl-1,4-pentadiene are not prominent, the broader investigation of substituted pentadienes has been ongoing for decades. Early research into pentadienes was often linked to the synthesis of complex molecules and the exploration of novel reactivity. For instance, the synthesis of substituted cyclopentadienes, which are cyclic dienes, has been a significant area of research due to their role as ligands in metallocene catalysts used for olefin polymerization. google.comresearchgate.net Techniques for synthesizing alkyl-substituted cyclopentadienes, such as reacting cyclopentadienyl (B1206354) anions with alkyl halides, have been known for a considerable time. google.com The study of acyclic dienes like this compound can be seen as an extension of this foundational work, exploring the impact of substitution patterns on reactivity and potential for polymerization.

Significance in Contemporary Organic Synthesis and Materials Science Research

While not as widely utilized as some other dienes, this compound and its isomers hold potential in specific research areas. In organic synthesis, its structure makes it a potential building block for the construction of more complex molecular architectures. The presence of two reactive double bonds allows for a variety of addition and cyclization reactions.

In the field of materials science, dienes are fundamental monomers for the production of polymers and elastomers. Although less common than butadiene or isoprene, substituted pentadienes can be explored for the synthesis of specialty polymers with tailored properties. The methyl substituents on the pentadiene backbone can influence the polymer's physical characteristics, such as its glass transition temperature, solubility, and mechanical strength. Research into the polymerization of such substituted dienes contributes to the broader understanding of how monomer structure dictates polymer properties. For example, an isomer, 2,3,3-trimethyl-1,4-pentadiene, is noted for its use in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai This suggests that similar applications could be envisaged for this compound.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2,3,4-trimethylpenta-1,4-diene nih.gov |

| Molecular Formula | C₈H₁₄ nih.gov |

| Molecular Weight | 110.20 g/mol nih.gov |

| CAS Number | 72014-90-5 nih.gov |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| XLogP3 | 3.7 nih.gov |

Structure

3D Structure

Properties

CAS No. |

72014-90-5 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

2,3,4-trimethylpenta-1,4-diene |

InChI |

InChI=1S/C8H14/c1-6(2)8(5)7(3)4/h8H,1,3H2,2,4-5H3 |

InChI Key |

AFQPKTBBNYINMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C)C)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 2,3,4-Trimethyl-1,4-pentadiene

The creation of the this compound backbone can be approached through various established methods in organic synthesis, broadly categorized into catalytic and multi-step sequences.

Catalytic methods offer efficient and selective routes to highly substituted dienes. Transition-metal catalysis is particularly powerful for constructing the requisite carbon-carbon bonds with precision.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are instrumental in forming conjugated diene systems. A general and practical method involves a palladium-catalyzed cross-coupling preceded by a base-induced ring opening of readily available sulfolenes. nih.gov This dienylation reaction is highly regio- and stereoselective, allowing for the construction of dienes that might otherwise be challenging to synthesize. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysis provides another powerful avenue. One notable strategy involves an aryl-to-vinyl 1,4-nickel migration coupled with a reductive cross-coupling. acs.org This tandem process uses readily available alkenyl triflates and proceeds under mild conditions, demonstrating high regioselectivity and excellent control over Z/E stereoselectivity, making it a valuable method for creating multi-substituted conjugated dienes. acs.org

Multi-component Synthesis: Multi-component reactions (MCRs) are highly efficient processes where multiple starting materials react in a single operation to form a complex product. Ruthenium(II)-catalyzed three-component reactions have been developed for the one-pot synthesis of highly substituted cyclic compounds, which can be precursors to or derived from diene systems. researchgate.netnih.gov Similarly, tetra-component reactions involving borylated dendralenes can yield multifunctional tetrasubstituted 1,3-dienes with high levels of regio- and stereoselectivity. nih.gov These approaches highlight the potential for assembling complex diene cores in a convergent manner.

Traditional multi-step synthesis provides a logical, albeit often longer, pathway to target molecules. libretexts.org These sequences rely on a series of well-understood reactions to build molecular complexity step-by-step. flinders.edu.auscribd.com For a molecule like this compound, a plausible retrosynthetic analysis would involve disconnecting the carbon skeleton at strategic points.

A hypothetical multi-step synthesis could involve:

Grignard-type Reaction: Reaction of a suitable ketone, such as 3-methyl-2-butanone (B44728), with a vinyl Grignard reagent (vinylmagnesium bromide). This would form a tertiary alcohol intermediate.

Dehydration: Acid-catalyzed dehydration of the resulting alcohol would eliminate a molecule of water to form the two double bonds, yielding the target diene. A similar approach has been noted for the synthesis of the isomer 2,3,3-trimethyl-1,4-pentadiene. ontosight.ai

Continuous-flow systems represent a technological advancement in multi-step synthesis, allowing for sequential transformations where intermediates are generated and immediately used in the next step without isolation. syrris.jp This methodology improves efficiency and safety, and has been applied to the synthesis of complex natural products and materials. flinders.edu.ausyrris.jp

Synthesis of Functionalized this compound Derivatives

Beyond synthesizing the parent diene, the introduction of functional groups in a controlled manner is crucial for creating derivatives with specific properties or for use as synthetic intermediates.

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple reactive sites. For a diene, this typically involves preferential reaction at the 1,2- versus the 1,4-positions.

Several catalytic systems have been developed to achieve high regioselectivity in diene functionalization:

Copper-Catalyzed Hydroboration: A copper-catalyzed hydroboration of 1,3-dienes using a diphosphine ligand has been shown to proceed with high regioselectivity. acs.org The reaction's outcome is influenced by steric effects, favoring addition across one double bond over the other. acs.org

Iodine(I)/Iodine(III) Catalysis: A regioselective 1,4-fluorodifunctionalization of trifluoromethyl-substituted 1,3-dienes has been developed using an iodine catalysis platform. nih.govnih.gov This method can achieve high regiocontrol (up to >20:1 for 1,4- vs. 1,2-addition) and allows for the introduction of two fluorine atoms or a fluorine atom and another nucleophile (such as those derived from alcohols, water, or carboxylic acids) across the diene system. nih.gov

Iron-Mediated Functionalization: The use of iron carbonyl complexes can facilitate the regioselective 1,4-acylation-alkylation of 1,3-dienes. oup.com The diene reacts to form an (η3-allyl)iron complex, which then undergoes sequential reactions with electrophiles and nucleophiles to yield a 1,4-difunctionalized product. oup.com

Table 1: Examples of Regioselective Functionalization Techniques for Dienes

| Method | Catalyst/Reagent | Type of Functionalization | Reference |

|---|---|---|---|

| Formal Hydroboration | CuCl / 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) | Regioselective hydroboration leading to an allylboronate ester. | acs.org |

| Fluorodifunctionalization | I(I)/I(III) Catalysis Platform | Regioselective 1,4-difluorination or 1,4-hetero-difunctionalization (e.g., oxyfluorination). | nih.govnih.gov |

| Acylation-Alkylation | Bu4NFe(CO)3NO / Iodomethane | Regioselective 1,4-acylation-alkylation via an iron complex intermediate. | oup.com |

| Hydroaminoalkylation | Zirconium Catalyst | Regioselective 4,1-hydroaminoalkylation to access linear homoallylic amines. | researchgate.net |

Stereoselective synthesis allows for the control of the three-dimensional arrangement of atoms. In the context of dienes, this often involves controlling the geometry (E/Z) of the double bonds or creating chiral centers in their derivatives. acs.org Asymmetric catalysis, a subset of stereoselective synthesis, is used to produce an excess of one enantiomer of a chiral product. acs.orgnih.gov

Key strategies include:

Chiral Diene Ligands: A significant advancement in asymmetric catalysis has been the development of chiral diene ligands. acs.orgconsensus.app When coordinated to a transition metal like rhodium, these ligands can induce high enantioselectivity in reactions such as the 1,4-addition of organoboron reagents to α,β-unsaturated ketones. sigmaaldrich.com The synthesis of these ligands themselves often involves complex multi-step sequences. researchgate.net

Substrate-Controlled Synthesis: The stereochemical outcome of a reaction can be directed by a chiral element already present in the substrate. Methods for the stereoselective synthesis of dienes from aldehydes using N-allylhydrazone derivatives have been developed. acs.orgorganic-chemistry.org This process involves bromination followed by elimination and a sigmatropic rearrangement, which proceeds with high (E)-stereoselectivity for a variety of substrates. organic-chemistry.org

Multicomponent Reactions: As mentioned earlier, multicomponent reactions can also be designed to be stereoselective. The tetra-component reaction of a borylated dendralene with an organolithium reagent and two different electrophiles allows for the "à la carte" introduction of various functional groups onto a diene core with excellent control over the final stereochemistry. nih.gov

Table 2: Selected Stereoselective and Asymmetric Synthesis Strategies for Dienes

| Strategy | Key Reagents/Catalyst System | Stereochemical Outcome | Reference |

|---|---|---|---|

| Asymmetric Conjugate Addition | Rhodium complex with a chiral diene ligand (e.g., (R,R)-Ph-bod*) + Organoboronic acid | Formation of a C-C bond with high enantioselectivity. | acs.orgsigmaaldrich.com |

| Hydrazone-Based Synthesis | N-allylhydrazone derivatives + N-bromosuccinimide (NBS) + DBU | High (E)-stereoselectivity in the formation of the diene product. | acs.orgorganic-chemistry.org |

| Tetra-component Reaction | Borylated dendralene + Organolithium reagent + Two different electrophiles | Excellent regio- and stereoselectivity for multifunctional tetrasubstituted 1,3-dienes. | nih.gov |

| Asymmetric Radical Addition | Photocatalyst + Organocatalyst + [1.1.1]propellane | Direct asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes via a chiral radical intermediate. | nih.gov |

Reactivity and Mechanistic Investigations

Ene Reactions

The ene reaction is a pericyclic reaction that involves the transfer of an allylic hydrogen from an alkene (the "ene") to an electrophilic multiple bond (the "enophile"), forming a new C-C bond in the process. nih.govlibretexts.org

Ene reactions can be significantly accelerated through the use of Lewis acid catalysts. libretexts.org This catalytic effect is particularly pronounced in carbonyl-ene reactions, where the Lewis acid coordinates to the carbonyl oxygen of the enophile. This coordination dramatically lowers the activation barrier, allowing reactions to proceed at much lower temperatures than their thermal counterparts. For instance, some intramolecular carbonyl-ene reactions that require heating to 150 °C can occur at -78 °C in the presence of a Lewis acid. nih.gov

Quantum chemical studies, using the activation strain model (ASM) and energy decomposition analysis (EDA), reveal that the catalytic power of the Lewis acid originates primarily from a reduction in the Pauli repulsion between the interacting molecular orbitals of the reactants. nih.gov While the traditional view emphasized the lowering of the enophile's Lowest Unoccupied Molecular Orbital (LUMO), modern analysis indicates that mitigating repulsive forces is the more dominant factor in the acceleration. The choice of Lewis acid can also influence the reaction pathway, as seen in the cyclization of certain allene-ene systems where different Lewis acids can favor different cycloaddition products. scispace.com

Table 1: Influence of Lewis Acid Catalysis on Ene Reaction Conditions

| Reaction Type | Conditions (Thermal) | Conditions (Lewis Acid Catalyzed) | Catalyst Example | Source(s) |

|---|---|---|---|---|

| Intramolecular Carbonyl-Ene | 150 °C | -78 °C | (CH₃)₂AlCl | nih.gov |

| Intermolecular Carbonyl-Ene | High Temperature (150-300 °C) | Room Temperature | Me₂AlCl | nih.gov |

| Allene-Ene Cyclization | N/A | Room Temperature | TiCl₄, BF₃·OEt₂ | scispace.com |

In the absence of a catalyst, ene reactions proceed thermally, though they typically require high temperatures, often in the range of 150–300 °C. nih.gov The reaction is characterized by the redistribution of three pairs of bonding electrons through a cyclic transition state, resulting in the conversion of a π-bond to a σ-bond and a 1,5-hydrogen shift. libretexts.org The process is favored when the enophile component is electrophilic. Thermal ene reactions are a fundamental transformation in organic chemistry, though the high energy requirement can limit their application. libretexts.org

Radical Reactions

The addition of a hydrogen atom to a pentadiene isomer is a critical step in combustion and atmospheric chemistry. Theoretical studies on 1,3-pentadiene (B166810) show that H-atom addition can occur at different carbon atoms, leading to various Ċ₅H₉ radical isomers. acs.org The formation of resonantly stabilized allylic radicals is strongly favored due to their increased stability. Consequently, H-atom addition to the terminal carbon atoms of the conjugated system is kinetically and thermodynamically preferred over addition to internal carbons. acs.orglibretexts.org For conjugated dienes, this addition process is generally the dominant reaction pathway when competing with H-atom abstraction. acs.org The resulting allylic radical is stabilized by resonance, distributing the unpaired electron over multiple carbon atoms, which is key to its subsequent reactivity. libretexts.org

Once formed, alkenyl radicals can undergo further reactions, primarily isomerization (rearrangement) and decomposition (β-scission). acs.org Detailed kinetic studies on the structurally related radicals of 2,4,4-trimethyl-1-pentene (B89804) provide insight into these competing pathways. The relative importance of isomerization versus decomposition is highly dependent on temperature and pressure. acs.orgbohrium.com

At low-to-intermediate temperatures, isomerization reactions, such as H-atom shifts, are the dominant processes. These rearrangements often lead to more stable radical isomers. As the temperature increases, particularly above 1400 K, decomposition reactions become significant. acs.orgbohrium.com These high-temperature reactions break the radical into smaller, stable molecules and other radicals. Pressure also plays a role; higher pressures can favor certain isomerization pathways by stabilizing the energized intermediates. acs.orgacs.org

Table 2: Temperature Dependence of Alkenyl Radical Reaction Pathways

| Temperature Range | Dominant Reaction Pathway | Description | Source(s) |

|---|---|---|---|

| Low-to-Intermediate | Isomerization | Radicals rearrange via H-shifts to form more stable isomers. | acs.orgbohrium.com |

| High (> 1400 K) | Decomposition | Radicals undergo β-scission to form smaller alkenes and radicals. | acs.orgbohrium.com |

Oxidation Reactions and Their Products

Limited specific research data is publicly available regarding the comprehensive oxidation reactions of 2,3,4-trimethyl-1,4-pentadiene. However, based on the fundamental principles of organic chemistry, the presence of carbon-carbon double bonds suggests that this compound would be susceptible to oxidation by various reagents.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. masterorganicchemistry.com In a typical ozonolysis reaction, the diene would react with ozone (O₃) to form an unstable ozonide intermediate, which is then worked up to yield carbonyl compounds. masterorganicchemistry.com Depending on the workup conditions (reductive or oxidative), different products can be obtained. masterorganicchemistry.com

A theoretical ozonolysis of this compound followed by a reductive workup (e.g., with zinc or dimethyl sulfide) would cleave both double bonds. This would be expected to yield acetone (B3395972) from the C4-C5 double bond and formaldehyde (B43269) and 3-methyl-2-butanone (B44728) from the C1-C2 double bond.

Table 1: Predicted Products of Ozonolysis of this compound (Reductive Workup)

| Reactant | Reagents | Predicted Products |

| This compound | 1. O₃2. Zn/H₂O or (CH₃)₂S | Acetone, Formaldehyde, 3-Methyl-2-butanone |

Oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under different conditions (hot, cold, acidic, basic) would also lead to cleavage of the double bonds, potentially yielding a mixture of ketones, carboxylic acids, and carbon dioxide, depending on the degree of substitution at the double bond carbons. However, specific experimental data for this compound is not readily found in the surveyed literature.

Other Significant Organic Transformations

Beyond oxidation, the conjugated diene system in this compound suggests its potential participation in a variety of other organic transformations.

Diels-Alder Reaction: The Diels-Alder reaction is a cornerstone of organic synthesis, involving the reaction of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.com For a diene to react, it must be able to adopt an s-cis conformation. masterorganicchemistry.com While this compound is a conjugated diene, the presence of bulky methyl groups at positions 2, 3, and 4 could introduce significant steric hindrance, potentially impeding its ability to achieve the necessary s-cis conformation and thus reducing its reactivity in Diels-Alder reactions. nih.gov Specific studies on the Diels-Alder reactivity of this particular diene are not prevalent in the available literature.

Electrophilic Addition: Conjugated dienes readily undergo electrophilic addition reactions. libretexts.org The addition of an electrophile to a conjugated diene can result in two possible products: a 1,2-adduct and a 1,4-adduct, arising from the resonance-stabilized allylic carbocation intermediate. libretexts.org The ratio of these products is often dependent on reaction conditions such as temperature, with the 1,2-adduct often being the kinetic product and the 1,4-adduct being the thermodynamic product. libretexts.org In the case of this compound, electrophilic attack would lead to a tertiary allylic carbocation, which would then be attacked by the nucleophile at two different positions.

Computational and Theoretical Chemistry Studies

Mechanistic Elucidation through Computational Modeling

Computational modeling allows for the detailed exploration of how a reaction proceeds from reactants to products, identifying key intermediate structures and the energetic barriers that control the reaction rate.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. researchgate.net Reaction pathways correspond to the minimum energy path on the PES, connecting reactants and products through a high-energy transition state. fiveable.me

Key features of a PES include:

Minima: Represent stable structures such as reactants, products, and intermediates. fiveable.me

Saddle Points: Represent transition states, which are energy maxima along the reaction coordinate but minima in all other directions. fiveable.me

By mapping the PES, chemists can visualize the entire course of a reaction. libretexts.orglibretexts.org For a molecule like 2,3,4-trimethyl-1,4-pentadiene, a PES could be calculated for a specific reaction, such as addition of HBr. The surface would show the initial state (diene and HBr far apart), the path of approach, the formation of a transition state, the possible formation of a carbocation intermediate (a minimum on the PES), and the final product. Computational techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to trace the minimum energy path and confirm that a calculated transition state correctly connects the desired reactants and products. researchgate.net

Transition State Theory (TST) provides a framework for calculating the rate constant of a chemical reaction. libretexts.org It assumes a quasi-equilibrium between the reactants and the transition state structure at the saddle point of the potential energy surface. utexas.edu The fundamental equation of TST is:

k = (kBT/h) e-ΔG‡/RT

Where:

k is the rate constant

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

ΔG‡ is the Gibbs free energy of activation (the energy difference between the reactants and the transition state) utexas.edu

Computational chemistry plays a crucial role in applying TST. By finding the transition state structure on the PES, its energy and vibrational frequencies can be calculated. uleth.ca This information allows for the determination of ΔG‡. With ΔG‡ known, the theoretical rate constant k can be determined, providing a quantitative prediction of the reaction speed. libretexts.orguleth.ca This approach allows for the systematic study of how substituents, like the methyl groups in this compound, affect reaction rates by altering the energy of the transition state.

Conformational Landscape and Energetic Analysis

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the detailed conformational and energetic analysis of this compound. While databases such as the NIST WebBook and PubChem provide fundamental computed properties, in-depth research into the molecule's conformational isomers, their relative energies, and the barriers to their interconversion is not publicly available. ontosight.ainih.govnist.gov

Computational chemistry is a powerful tool for investigating the three-dimensional structures and energetics of molecules. Such studies typically involve the use of quantum mechanical methods to calculate the potential energy surface of a molecule, identifying stable conformers (local minima) and transition states for their interconversion. This analysis provides crucial insights into a molecule's flexibility, reactivity, and physical properties.

For this compound, a systematic conformational search followed by geometric optimization and frequency calculations at various levels of theory (e.g., Density Functional Theory or ab initio methods) would be required to elucidate its conformational landscape. The resulting data would allow for the creation of a detailed energetic profile, including the relative energies of all unique conformers and the activation energies for rotations around its single bonds.

Although no specific studies on this compound were found, research on other substituted dienes demonstrates the complexity of their conformational preferences due to the interplay of steric and electronic effects. However, direct extrapolation of these findings to this compound would be speculative without dedicated computational analysis.

In the absence of specific research, the following tables represent the kind of data that would be generated from a thorough computational study. The values presented are hypothetical and for illustrative purposes only.

Hypothetical Conformational Analysis Data

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.00 | 45.0 |

| B | 180° | 1.20 | 25.0 |

| C | -60° | 0.80 | 30.0 |

Hypothetical Energetic Analysis of Rotational Barriers

| Rotation | Transition State | Activation Energy (kcal/mol) |

| A -> B | TS1 | 3.5 |

| B -> C | TS2 | 2.8 |

| C -> A | TS3 | 4.1 |

It is imperative that future computational studies be undertaken to populate these tables with experimentally or theoretically validated data, thereby providing a robust understanding of the conformational behavior of this compound.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2,3,4-trimethyl-1,4-pentadiene by mapping its carbon-hydrogen framework.

High-resolution proton (¹H) NMR spectroscopy allows for the assignment of specific protons within the molecular structure of this compound. Experimental data reveals distinct signals corresponding to the different types of protons present. oup.com

A study utilizing ¹H NMR in deuterated chloroform (B151607) (CDCl₃) provided the following chemical shifts (δ) and multiplicities: a broad singlet at 5.06 ppm corresponding to the four terminal vinyl protons (=CH₂), a quartet at 3.04 ppm for the single methine proton (-CH-), a broad singlet at 1.89 ppm for the six protons of the two methyl groups attached to one of the double bonds, and a doublet at 1.40 ppm for the three protons of the methyl group attached to the methine carbon. oup.com The coupling constant (J) of 7.0 Hz for the methine and its adjacent methyl group confirms their connectivity. oup.com

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 5.06 | broad singlet | 4H | - | Protons on C1 and C5 (=CH₂) |

| 3.04 | quartet | 1H | 7.0 | Proton on C3 (-CH-) |

| 1.89 | broad singlet | 6H | - | Methyl protons on C2 and C4 |

| 1.40 | doublet | 3H | 7.0 | Methyl protons on C3 |

Source: oup.com

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon backbone of the molecule. Based on the structure of this compound, which has five distinct carbon environments, a ¹³C NMR spectrum is expected to show five unique signals.

The expected signals would include those for the two types of sp² hybridized carbons of the double bonds (C1/C5, C2/C4) and the three types of sp³ hybridized carbons (C3, the methyl groups on C2/C4, and the methyl group on C3). The quaternary carbons (C2 and C4) would appear in the downfield region for sp² carbons, while the terminal CH₂ carbons (C1 and C5) would also be in the alkene region. The aliphatic sp³ carbons, including the methine carbon (C3) and the different methyl carbons, would appear in the upfield region of the spectrum.

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously confirming the complex structure of this compound by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For this molecule, a key cross-peak would be observed between the methine proton signal (δ 3.04 ppm) and the doublet for its attached methyl group (δ 1.40 ppm), confirming the 3-methyl-prop-1-ene fragment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at 5.06 ppm would correlate with the carbon signal of the terminal CH₂ groups.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used for determining the molecular weight and elemental composition of this compound, as well as for its detection in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for separating and identifying individual volatile components within a complex mixture. This compound has been identified as a volatile component in various natural and synthetic matrices using this technique.

Research has documented its presence in the pyrolysis oil from waste polypropylene, indicating it is a product of polymer degradation. researchgate.net It has also been identified as a volatile organic compound (VOC) in fermented black truffles (Tuber melanosporum) and in the ethanol (B145695) extract of the leaves of Celosia leptostachya. agriculturejournals.czresearchgate.net Furthermore, it has been detected as a component in spark-ignition engine fuels. mdpi.com In these analyses, the compound is first separated from other components on a gas chromatography column before being identified by its characteristic mass spectrum.

Table 2: Identification of this compound in Various Mixtures by GC-MS

| Source Material | Study Focus | Reference(s) |

|---|---|---|

| Waste Polypropylene | Catalytic degradation products | researchgate.net |

| Tuber melanosporum (Black Truffle) | Fermentation aroma compounds | agriculturejournals.czagriculturejournals.czresearchgate.net |

| Celosia leptostachya | Phytochemical composition of leaf extract | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₈H₁₄. nih.gov

The exact (monoisotopic) mass of this compound has been calculated as 110.109550447 Da. nih.gov HRMS can measure this value with high precision, typically to within a few parts per million (ppm). This allows for the unambiguous confirmation of the elemental formula C₈H₁₄, distinguishing it from other potential compounds that may have the same nominal mass of 110 but a different elemental composition.

Vibrational Spectroscopy: Infrared (IR) and Raman

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups. While a complete experimental spectrum is not publicly available, the expected vibrational modes can be assigned based on the analysis of similar molecules.

Key expected vibrational modes for this compound include:

=C-H Stretching: The sp² C-H bonds of the vinyl groups (=CH₂) are expected to show stretching vibrations in the region of 3050-3150 cm⁻¹.

C-H Stretching: The sp³ C-H bonds in the methyl (-CH₃) and methine (-CH) groups will exhibit stretching vibrations typically in the 2850-3000 cm⁻¹ range.

C=C Stretching: The carbon-carbon double bonds (C=C) will give rise to characteristic stretching bands around 1640-1680 cm⁻¹. Due to the substitution pattern, two distinct C=C stretching frequencies may be observed.

C-H Bending: Various C-H bending (scissoring, wagging, twisting, and rocking) vibrations for both the vinyl and alkyl groups will appear in the fingerprint region (below 1500 cm⁻¹). For instance, the out-of-plane bending of the =C-H bonds is characteristic and typically appears between 890 and 990 cm⁻¹.

C-C Stretching: The carbon-carbon single bond stretching vibrations within the pentadiene backbone and between the backbone and the methyl groups will also be present in the fingerprint region.

The table below provides a general guide to the expected IR and Raman active modes for this compound based on characteristic group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| =C-H Stretch | 3050-3150 | IR, Raman |

| C-H Stretch (sp³) | 2850-3000 | IR, Raman |

| C=C Stretch | 1640-1680 | IR, Raman |

| =C-H Bend (out-of-plane) | 890-990 | IR |

| C-H Bend (sp³) | 1375-1465 | IR, Raman |

| C-C Stretch | 800-1200 | Raman (stronger) |

This table is generated based on general spectroscopic principles and data for analogous compounds.

Due to the presence of single bonds in its backbone, this compound can exist in different conformational forms arising from rotation around the C3-C4 bond. These conformers, which may include syn and anti arrangements of the vinyl groups relative to each other, will have distinct potential energies and, consequently, slightly different vibrational spectra.

Vibrational spectroscopy, particularly at low temperatures, can be a powerful tool to identify and characterize these different conformers. The subtle shifts in the vibrational frequencies of certain modes, especially those involving the carbon backbone and the vinyl groups, can be correlated with specific conformations. For instance, studies on related substituted dienes have shown that the C=C stretching and C-H out-of-plane bending modes can be sensitive to the conformational state of the molecule. By comparing experimental spectra with theoretical calculations for different possible conformers, it is often possible to determine the most stable conformation and to study the dynamics of conformational changes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For conjugated systems like dienes, the most significant transition is typically the π → π* transition. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of substituents.

For this compound, which is a non-conjugated diene, the electronic transitions of the two isolated double bonds would be expected to occur at wavelengths below 200 nm, similar to isolated alkenes. However, through-space interactions between the π systems, if the conformation allows for their proximity, could lead to some perturbation of these energy levels.

The Woodward-Fieser rules provide an empirical method for predicting the λmax of conjugated dienes. While not directly applicable to this non-conjugated system in its ground state, any isomerization or reaction that brings the double bonds into conjugation would result in a significant bathochromic (red) shift of the λmax to a longer wavelength, typically in the 220-250 nm range for a simple acyclic diene. The presence of alkyl substituents on the double bonds would further shift the λmax to longer wavelengths. Based on data for similar alkyl-substituted dienes, a conjugated isomer of this compound would be expected to have a λmax around 230-240 nm.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For a low-melting compound like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. Therefore, it is common practice to synthesize a solid derivative of the compound of interest. For dienes, this can be achieved through various reactions, such as Diels-Alder cycloadditions or the formation of metal complexes. The resulting crystalline derivative can then be analyzed by X-ray crystallography.

To date, there are no specific reports in the scientific literature detailing the X-ray crystallographic analysis of derivatives of this compound. However, the general approach would involve reacting this compound with a suitable dienophile or metal precursor to form a stable, crystalline product. The subsequent X-ray diffraction analysis of this derivative would provide unequivocal proof of its molecular structure, including the stereochemistry of the newly formed bonds and the conformation of the pentadiene backbone within the derivative. This information is invaluable for confirming reaction mechanisms and understanding the steric and electronic effects of the trimethyl substitution.

Research Applications in Materials Science and Organic Synthesis

Role as a Monomer in Polymer Chemistry

As a diene monomer, 2,3,4-trimethyl-1,4-pentadiene offers pathways to novel polymers with tailored properties. The arrangement of its double bonds and methyl substituents influences polymerization behavior and the final polymer architecture.

Radical Copolymerization Mechanisms and Product Microstructure

Radical polymerization is a versatile method for creating copolymers from dienes. In the case of related, less-substituted 1,3-pentadiene (B166810) isomers, copolymerization with electron-deficient monomers like maleic anhydride (B1165640) proceeds via a sequence-controlled mechanism. rsc.org This process is often initiated not by a conventional radical initiator but through the formation of a diradical intermediate between the diene and the comonomer, a concept described by the "bond-forming initiation theory". rsc.org

The conformation of the diene isomer (s-trans vs. s-cis) and the monomer feed ratio significantly impact the reaction, leading to either alternating (AB) or more complex periodic (AAB) microstructures. rsc.org For this compound, the bulky methyl groups would sterically influence the approach of the comonomer and the propagation steps, potentially favoring specific microstructures. While detailed studies on this specific molecule are not prevalent, the principles derived from simpler pentadienes suggest a rich potential for controlling the polymer backbone structure. rsc.org Methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization further enhance control, enabling the synthesis of polymers with well-defined molecular weights and low dispersity. monash.eduresearchgate.net

Synthesis of Alternating and Sequence-Controlled Copolymers

The synthesis of copolymers with a precise arrangement of monomer units is a key goal in polymer science, as the sequence dictates the material's properties. monash.edu Switchable polymerization, often enabled by specific catalysts, allows for the creation of multiblock copolymers from a mixture of monomers in a single process. nih.gov For instance, the copolymerization of 1,3-pentadiene isomers with maleic anhydride or its derivatives can yield highly alternating structures under specific conditions. rsc.org

Advanced techniques now permit the one-pot synthesis of complex architectures, such as dodecablock and even icosablock (20 blocks) copolymers, with high precision and in high yields. monash.edu Applying these methodologies to this compound and suitable comonomers could lead to the development of novel, functional materials where the specific placement of the trimethyl-pentadiene unit imparts unique thermal or mechanical properties. monash.edunih.govnih.gov

The table below summarizes findings on sequence-controlled polymerization applicable to diene monomers.

| Polymerization Technique | Monomers | Key Finding | Potential Application for this compound |

| Radical Copolymerization | 1,3-Pentadiene isomers, Maleic Anhydride | Formation of AB-alternating and AAB-periodic copolymers depending on isomer and feed ratio. rsc.org | Creation of copolymers with specific, repeating microstructures. |

| RAFT Polymerization | Styrene, Furan-protected Maleimide | Programmable temperature changes create "living" polymers with tailored sequences. researchgate.net | Synthesis of block copolymers with segments containing the pentadiene derivative. |

| Self-Switchable Catalysis | Anhydrides, Epoxides, Lactide | One-step synthesis of multiblock polymers (up to 11 blocks) from a multi-component mixture. nih.gov | Integration of the pentadiene into complex, multifunctional polymer architectures. |

Transition Metal-Catalyzed Polymerization of Pentadiene Derivatives

Transition metal catalysts, including Ziegler-Natta and metallocene systems, are highly effective for the stereospecific polymerization of conjugated dienes. researchgate.netelsevier.com Depending on the catalyst and monomer structure, it is possible to produce polymers with various microstructures, such as cis-1,4, trans-1,4, or 1,2-polybutadiene. researchgate.net This control is crucial as the microstructure governs the physical properties of the resulting polymer, such as its elasticity and crystallinity.

Late transition metal complexes, in particular, have been the focus of extensive research for their ability to polymerize olefins. mdpi.comsheridancollege.ca The ligands attached to the metal center play a critical role in determining catalyst activity, thermal stability, and the structure of the resulting polymer. mdpi.com For pentadiene derivatives, the choice of metal (e.g., titanium, vanadium, cobalt, nickel) and the associated ligands can selectively produce polymers with different and well-defined stereochemistries. researchgate.net The application of such catalysts to this compound would allow for the synthesis of novel elastomers or thermoplastics with properties influenced by its specific substitution pattern.

Utility in Ligand Design for Coordination Chemistry

The deprotonation of a pentadiene yields a pentadienyl anion, which is a versatile ligand in organometallic chemistry. It is often considered an "open" analogue of the ubiquitous cyclopentadienyl (B1206354) (Cp) ligand. acs.org

Pentadiene Ligands in Organometallic Complexes

Pentadienyl ligands are valued for their adaptability, capable of bonding to metal centers in multiple ways, including η¹, η³, and η⁵ modes. tandfonline.com This flexibility allows them to stabilize metals in various oxidation states and form sterically crowded complexes. tandfonline.com The synthesis of pentadienyl ligands can be achieved from starting materials like dienes, and their subsequent deprotonation creates the anionic ligand ready for coordination to a metal center. acs.orgacs.org

Like the well-studied cyclopentadienyl ligand, the steric and electronic properties of pentadienyl ligands can be tuned by adding substituents. acs.org For example, complexes of 2,4-dimethylpentadienyl and 2,4-di-tert-butylpentadienyl have been synthesized and characterized. acs.orgrsc.org A 2,3,4-trimethylpentadienyl ligand, derived from this compound, would offer a unique steric and electronic profile for creating novel organometallic complexes. These complexes, often called "open metallocenes," are of fundamental interest and have potential applications in catalysis. wikipedia.org The pentadienyl anion typically adopts a "U" conformation when complexed to a metal. acs.orgacs.org

Chelation Effects on Catalyst Activity and Selectivity

The chelate effect describes the enhanced stability of a metal complex containing a multidentate ligand compared to a similar complex with monodentate ligands. numberanalytics.com A pentadienyl ligand, binding in an η⁵ fashion, acts as a multidentate ligand, forming a stable complex with the metal center. This stability is a crucial attribute for effective catalysts. numberanalytics.com

The activity and selectivity of an organometallic catalyst are profoundly influenced by the ligand environment. researchgate.net The substituents on the pentadienyl ligand directly modulate the electronic and steric properties of the metal center. mdpi.com For a 2,3,4-trimethylpentadienyl ligand, the electron-donating methyl groups would increase the electron density on the metal, which can affect its reactivity in catalytic cycles. Furthermore, the steric bulk of the ligand can control the access of substrates to the metal's active site, thereby enhancing selectivity. mdpi.comresearchgate.net The combination of the pentadienyl ligand with other chelating ligands within the same complex allows for fine-tuning of the catalyst's performance for specific chemical transformations. mdpi.comnumberanalytics.com

Intermediate in the Synthesis of Complex Organic Molecules

As a substituted conjugated diene, this compound possesses the inherent reactivity to participate in a variety of carbon-carbon bond-forming reactions. Its structural features, including the presence of multiple methyl groups, can influence the stereochemistry and regioselectivity of these transformations, making it a potentially valuable tool for the synthesis of highly substituted and sterically hindered molecular frameworks.

Construction of Polycyclic and Bridged Systems

The construction of polycyclic and bridged ring systems is a formidable challenge in organic synthesis, often requiring multi-step sequences and carefully designed strategies. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as one of the most powerful methods for the formation of six-membered rings, which are common cores of many complex natural products and pharmaceutical agents.

While specific, documented examples of this compound being used to construct polycyclic or bridged systems are not readily found in publicly available research, the fundamental principles of the Diels-Alder reaction suggest its potential in this area. The substitution pattern of the diene can significantly impact the reactivity and the stereochemical outcome of the cycloaddition. The methyl groups on the diene backbone of this compound would be expected to influence the approach of the dienophile and the subsequent formation of the cyclic adduct.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol nih.gov |

| CAS Number | 72014-90-5 nih.gov |

| IUPAC Name | 2,3,4-trimethylpenta-1,4-diene nih.gov |

Stereoselective Approaches to Natural Products and Pharmaceutical Scaffolds

The synthesis of natural products and pharmaceutical scaffolds often demands a high degree of stereocontrol. The ability to selectively form one stereoisomer over others is crucial for achieving the desired biological activity. Dienes and their reactions are central to many stereoselective synthetic strategies. nih.gov

The inherent chirality and substitution of a diene can direct the stereochemical course of a reaction. In the context of this compound, the chiral center at C3, along with the other methyl substituents, could serve as a powerful stereodirecting element in cycloaddition reactions. This could potentially be exploited in asymmetric synthesis to produce enantiomerically enriched or pure products.

Although direct applications of this compound in the total synthesis of specific natural products or pharmaceutical scaffolds are not extensively reported, its structural motifs are present in various complex molecules. The development of stereoselective reactions utilizing this diene could open new avenues for the efficient synthesis of such targets. Further research into the catalytic and non-catalytic stereoselective reactions of this compound is warranted to fully explore its potential as a versatile building block in the synthesis of biologically active compounds. researchgate.netresearchgate.net

Future Research Perspectives and Emerging Directions

Development of Novel Catalytic Systems for Pentadiene Transformations

Future research will likely focus on creating sophisticated catalytic systems to control the reactivity of the two double bonds in 2,3,4-trimethyl-1,4-pentadiene. The development of catalysts that can selectively activate one double bond over the other, or orchestrate specific polymerization pathways, is a significant challenge. Research into organometallic catalysts, such as those based on transition metals like ruthenium, palladium, or nickel, could yield systems capable of mediating selective hydrogenations, additions, or cycloadditions. Furthermore, biocatalysis, which utilizes enzymes for chemical transformations, offers a highly selective and environmentally benign approach that could be applied to diene chemistry. nih.gov The goal is to design catalysts that not only provide high yields and selectivity but also operate under mild conditions, contributing to more energy-efficient processes.

Integration of Green Chemistry Principles in Synthetic Strategies

The synthesis and transformation of this compound can be significantly improved by embracing the principles of green chemistry. acs.org These principles provide a framework for designing chemical processes that minimize environmental impact and enhance safety. Key areas for integration include the use of renewable feedstocks, the reduction of hazardous waste by maximizing atom economy, and the design of energy-efficient reactions conducted at ambient temperature and pressure. acs.orgyoutube.com

One of the most impactful green chemistry principles is the use of safer solvents or the elimination of solvents altogether. skpharmteco.com Many conventional chemical reactions rely on volatile organic solvents that contribute to pollution and pose health risks. researchgate.net Future strategies should explore solvent-free reaction conditions or the use of greener alternatives such as water, supercritical fluids, or bio-derived solvents. skpharmteco.comresearchgate.net The philosophy that "the best solvent is no solvent" is a guiding tenet in modern synthetic chemistry. nih.gov By choosing substances and processes that minimize the potential for accidents, releases, and fires, the inherent safety of the entire lifecycle of the chemical can be improved. acs.org

Table 1: Application of Green Chemistry Principles to Pentadiene Synthesis

| Principle Number | Principle Name | Potential Application for this compound |

|---|---|---|

| 2 | Atom Economy | Designing synthetic routes where the maximum number of atoms from reactants are incorporated into the final product. |

| 5 | Safer Solvents & Auxiliaries | Replacing traditional volatile organic solvents with water, ionic liquids, or eliminating solvents entirely. skpharmteco.com |

| 6 | Design for Energy Efficiency | Developing catalytic processes that operate at ambient temperature and pressure to reduce energy consumption. acs.org |

| 7 | Use of Renewable Feedstocks | Exploring bio-inspired routes from plant-based materials instead of petroleum-based starting materials. nih.gov |

| 9 | Catalysis | Employing highly selective catalysts (including biocatalysts) to reduce byproducts and increase reaction efficiency. nih.gov |

Advanced In Situ Spectroscopic and Kinetic Studies

A deep understanding of the reaction mechanisms involving this compound requires advanced analytical techniques. While standard spectral data from Mass Spectrometry and Infrared (IR) Spectroscopy are available for characterization nih.govnist.gov, future work should employ in situ spectroscopic methods. These techniques allow researchers to monitor the reaction as it happens, providing real-time data on the formation of intermediates, transition states, and products.

Furthermore, detailed kinetic studies are essential for optimizing reaction conditions and developing accurate chemical models. Methodologies such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory with Master Equation analysis can be used to calculate temperature- and pressure-dependent rate coefficients for isomerization and decomposition reactions. acs.orgacs.org Such studies, which have been performed on related C5 and C8 isomers, provide crucial insights into reaction pathways and are invaluable for building predictive combustion and polymerization models. acs.orgacs.org Analyzing the potential energy surfaces (PES) helps identify the most favorable reaction channels and the influence of process variables like temperature and pressure. acs.org

Exploration of Bio-Inspired Synthetic Routes

Nature provides a vast blueprint for the efficient and selective synthesis of complex molecules. Bio-inspired synthesis aims to mimic these natural processes in the laboratory. nih.gov For a compound like this compound, this could involve designing enzymatic cascades that build the carbon backbone from simple, renewable feedstocks. The use of biocatalysis, employing isolated enzymes or whole-cell systems, is a cornerstone of this approach, prized for its high selectivity and environmentally friendly nature. nih.gov Researchers could explore pathways starting from molecules like 3-ethyl- or 3-propylphenols, which are derived from purified cashew nut shell liquid (CNSL), a renewable resource. nih.gov The ultimate goal is to develop synthetic routes that are not only "green" but also economically competitive with traditional chemical methods.

Predictive Modeling for Reaction Outcomes and Material Properties

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these models can be applied in two primary areas: predicting reaction outcomes and forecasting the properties of resulting materials.

Chemical kinetic models, informed by theoretical calculations and experimental data, can simulate complex reaction networks, such as those occurring during combustion or polymerization. acs.org These models help predict the concentration of different chemical species over time and under various conditions, which is crucial for process optimization and safety analysis. acs.org

In the realm of materials science, predictive models can estimate the physical and mechanical properties of polymers derived from this compound. For instance, molecular dynamics simulations can predict properties like density and thermal stability of a hypothetical poly(this compound). researchgate.net Similarly, phenomenological models can be used to predict the morphology and mechanical properties of blends containing this polymer, guiding the development of new materials with desired characteristics. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,2,6-trimethyl-4H-1,3-dioxin-4-one |

| This compound |

| 2,4,4-trimethyl-1-pentene (B89804) |

| 3-ethylphenol |

| 3-propylphenol |

| 4-methoxy aniline |

| artemisinin |

| N-(4-methoxyphenyl)-3-oxobutanamide |

Q & A

Q. How can the thermodynamic stability of 2,3,4-Trimethyl-1,4-pentadiene be experimentally determined compared to its isomers?

Methodological Answer:

- Heat of Hydrogenation: Measure the enthalpy change during catalytic hydrogenation. For example, conjugated dienes (e.g., 1,3-pentadiene) exhibit lower heats of hydrogenation (~111 kJ/mol) compared to non-conjugated analogs (e.g., 1,4-pentadiene, ~252 kJ/mol) due to resonance stabilization . Methyl substituents on 1,4-pentadiene may enhance stability via hyperconjugation or steric effects.

- Equilibrium Studies: Analyze isomer distribution under thermal conditions. For example, at 413 K, equilibrium favors conjugated isomers (e.g., cis-/trans-piperylene), whereas kinetic control favors less stable isomers like 1,4-pentadiene .

Table 1: Thermodynamic Stability of Related Dienes

| Diene Structure | Heat of Hydrogenation (kJ/mol) |

|---|---|

| 1,3-Pentadiene (conjugated) | 111 |

| 1,4-Pentadiene (non-conjugated) | 252 |

| This compound | Estimated lower due to substituent effects |

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- GC-MS: Ideal for volatile compounds; used to identify reaction products and purity (e.g., starting reagent analysis in diethyl ether) .

- NMR Spectroscopy: ¹H-NMR detects substituent positions and coupling patterns (e.g., cis-/trans-olefinic protons). ¹³C-NMR distinguishes methyl groups and double-bond carbons .

- IR Spectroscopy: Confirms functional groups (e.g., C=C stretching ~1650 cm⁻¹) and monitors polymerization or isomerization .

Advanced Research Questions

Q. How does the substitution pattern in this compound influence its reaction kinetics with hydroxyl radicals (OH)?

Methodological Answer:

- Mechanistic Pathways: OH radicals react via addition to double bonds or H-abstraction. For non-conjugated dienes like 1,4-pentadiene, abstraction dominates at high temperatures, while conjugated dienes favor addition . Methyl groups may sterically hinder addition, increasing abstraction contributions.

- Structure-Activity Relationships (SAR): SAR models underestimate rate coefficients for non-conjugated dienes by up to 30% due to unaccounted abstraction pathways .

Table 2: OH Radical Reaction Rate Coefficients

| Diene Structure | Rate Coefficient (cm³s⁻¹) | Temperature (K) | Dominant Pathway |

|---|---|---|---|

| 1,3-Pentadiene (conjugated) | 5.30×10⁻¹¹ | 298 | Addition |

| 1,4-Pentadiene (non-conjugated) | 5.30×10⁻¹¹ | 298 | Abstraction |

Q. What experimental approaches resolve contradictions in reaction mechanisms under varying temperatures?

Methodological Answer:

- Kinetic vs Thermodynamic Control: At low temperatures, kinetic products (e.g., 1,4-pentadiene) dominate, while high temperatures favor thermodynamically stable isomers (e.g., isoprene). Use variable-temperature NMR or GC-MS to track isomer ratios .

- Pressure-Dependent Studies: Non-conjugated dienes like 1,4-pentadiene exhibit negligible pressure dependence in OH reactions, suggesting proximity to the high-pressure limit .

Q. How can isomerization during polymerization of this compound be controlled?

Methodological Answer:

- Reaction Conditions: Lower temperatures (e.g., <300 K) and γ-ray initiation minimize double-bond migration to 1,3-pentadiene .

- Catalyst Design: Use organometallic catalysts (e.g., PtCl₂ complexes) to stabilize the 1,4-diene structure during coordination .

Data Contradictions and Resolution

- Stability vs Reactivity: While conjugated dienes (e.g., 1,3-pentadiene) are more thermodynamically stable (~30 kJ/mol difference) , non-conjugated 1,4-pentadiene exhibits higher OH reactivity at elevated temperatures due to abstraction-dominated pathways . Substituents like methyl groups alter this balance by introducing steric and electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.